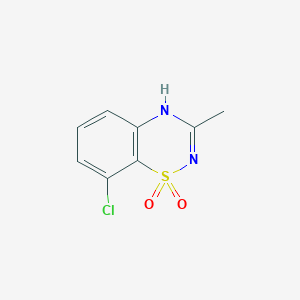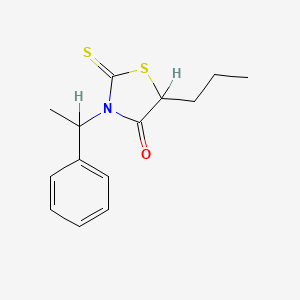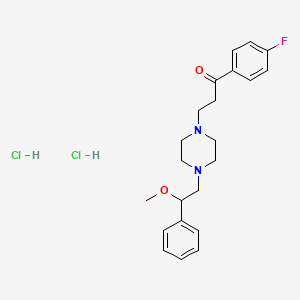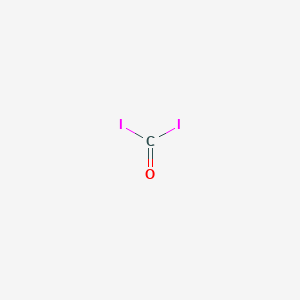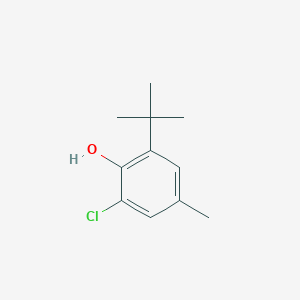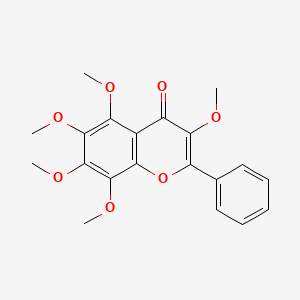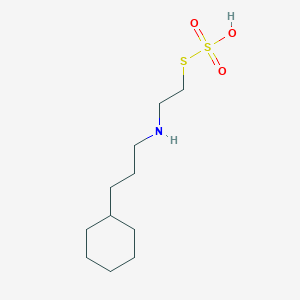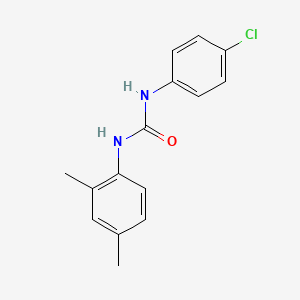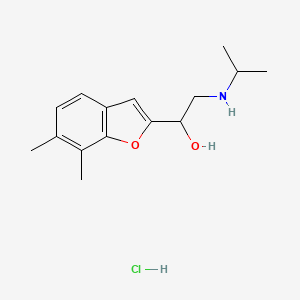
6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol is a synthetic organic compound that belongs to the class of benzofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes.
Introduction of the Isopropylaminomethyl Group: This step may involve reductive amination using isopropylamine and a suitable reducing agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzofurans.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol would depend on its specific biological target. Generally, benzofurans can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethyl-2-benzofuranmethanol: Lacks the isopropylaminomethyl group.
Alpha-(isopropylaminomethyl)-2-benzofuranmethanol: Lacks the methyl groups at the 6 and 7 positions.
Uniqueness
6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol is unique due to the presence of both the isopropylaminomethyl group and the methyl groups at the 6 and 7 positions, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
14047-00-8 |
|---|---|
Molekularformel |
C15H22ClNO2 |
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
1-(6,7-dimethyl-1-benzofuran-2-yl)-2-(propan-2-ylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-9(2)16-8-13(17)14-7-12-6-5-10(3)11(4)15(12)18-14;/h5-7,9,13,16-17H,8H2,1-4H3;1H |
InChI-Schlüssel |
FRROHJREDWNRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=C(O2)C(CNC(C)C)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


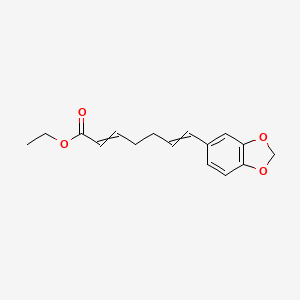
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
